molecular formula C12H15NO2S B14252280 Benzenesulfonamide, 4-methyl-N-3,4-pentadienyl- CAS No. 211814-64-1

Benzenesulfonamide, 4-methyl-N-3,4-pentadienyl-

Cat. No.: B14252280
CAS No.: 211814-64-1
M. Wt: 237.32 g/mol
InChI Key: URFRZLALMPVSCP-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-methyl-N-3,4-pentadienyl- is an organic compound with a complex structure that includes a benzenesulfonamide core substituted with a 4-methyl group and a 3,4-pentadienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-methyl-N-3,4-pentadienyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3,4-pentadienylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methyl-N-3,4-pentadienyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Benzenesulfonamide, 4-methyl-N-3,4-pentadienyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methyl-N-3,4-pentadienyl- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The 3,4-pentadienyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    p-Toluenesulfonamide: Similar structure but lacks the 3,4-pentadienyl group.

    N-ethyl-4-methylbenzenesulfonamide: Contains an ethyl group instead of the 3,4-pentadienyl group.

Uniqueness

Benzenesulfonamide, 4-methyl-N-3,4-pentadienyl- is unique due to the presence of the 3,4-pentadienyl group, which imparts distinct chemical properties and potential biological activities not observed in similar compounds.

Properties

CAS No.

211814-64-1

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

InChI

InChI=1S/C12H15NO2S/c1-3-4-5-10-13-16(14,15)12-8-6-11(2)7-9-12/h4,6-9,13H,1,5,10H2,2H3

InChI Key

URFRZLALMPVSCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC=C=C

Origin of Product

United States

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